Methyl 2-(1-methylpiperidin-3-yl)acetate
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Overview
Description
Methyl 2-(1-methylpiperidin-3-yl)acetate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylpiperidin-3-yl)acetate typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with methyl bromoacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 2-(1-methylpiperidin-3-yl)acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. Research is ongoing to evaluate the efficacy of this compound in various therapeutic applications .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylpiperidin-3-yl)acetate is primarily related to its interaction with biological targets. Piperidine derivatives often act on neurotransmitter receptors in the central nervous system, modulating their activity. This can result in various pharmacological effects, such as pain relief or mood stabilization .
Comparison with Similar Compounds
- Methyl 2-(1-methylpiperidin-4-yl)acetate
- Methyl 2-(3-methylpiperidin-1-yl)acetate
Comparison: While these compounds share a similar piperidine core, their substitution patterns and functional groups differ, leading to variations in their chemical reactivity and biological activity. Methyl 2-(1-methylpiperidin-3-yl)acetate is unique due to its specific substitution at the 3-position, which can influence its interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h8H,3-7H2,1-2H3 |
InChI Key |
QUMUVLJRCVUFSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CC(=O)OC |
Origin of Product |
United States |
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